molecular formula C19H23N5O2 B3017956 3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 377054-13-2

3-methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3017956
CAS No.: 377054-13-2
M. Wt: 353.426
InChI Key: UOPCRMSFDAZYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purine-2,6-dione family, a scaffold widely explored in medicinal chemistry due to its versatility in modulating biological targets. Key structural features include:

  • 3-Methyl group: Enhances metabolic stability by reducing oxidative dealkylation .
  • 7-(3-Phenylpropyl) substituent: A lipophilic moiety that may influence membrane permeability and receptor binding .
  • 8-(Pyrrolidin-1-yl) group: A nitrogen-containing heterocycle that contributes to hydrogen bonding and selectivity in enzyme inhibition .

Purine-dione derivatives are frequently investigated as kinase inhibitors, antiviral agents, and enzyme modulators.

Properties

IUPAC Name

3-methyl-7-(3-phenylpropyl)-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-22-16-15(17(25)21-19(22)26)24(18(20-16)23-11-5-6-12-23)13-7-10-14-8-3-2-4-9-14/h2-4,8-9H,5-7,10-13H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPCRMSFDAZYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-7-(3-phenylpropyl)-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has attracted attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure, which includes a purine core and various functional groups that may interact with biological systems.

Chemical Structure

The compound's IUPAC name reflects its intricate molecular architecture. The structural formula can be represented as follows:

C21H28N4O2\text{C}_{21}\text{H}_{28}\text{N}_4\text{O}_2

This structure comprises a purine nucleus substituted at specific positions, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research suggests that it may function as an inhibitor of specific enzymes involved in signaling pathways, particularly those related to inflammation and cancer progression.

Enzyme Inhibition

The compound has been shown to inhibit enzymes such as protein kinases and phosphodiesterases. This inhibition can lead to the modulation of cellular processes such as apoptosis, proliferation, and inflammatory responses.

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of this compound. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation.

Anticancer Properties

Preliminary research indicates that this compound may exhibit anticancer activity through mechanisms involving cell cycle arrest and induction of apoptosis in cancer cells.

Case Studies and Research Findings

A number of studies have investigated the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that the compound inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer cells) with IC50 values in the micromolar range.
    • The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Animal Models :
    • In murine models of inflammation, administration of the compound led to significant reductions in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeModelEffect ObservedReference
Anti-inflammatoryMurine paw edemaReduced inflammation
AnticancerCancer cell linesGrowth inhibition (IC50 ~ 10 µM)
Enzyme inhibitionIn vitro assaysInhibition of kinase activity

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position is critical for target engagement. Key analogs include:

Compound Name 8-Substituent Biological Activity/Notes Reference
Target Compound Pyrrolidin-1-yl Unknown; structural similarity to kinase inhibitors
Linagliptin 3-Aminopiperidin-1-yl DPP-4 inhibitor (antidiabetic)
TC227 (from ) Hydrazinyl Trypanothione Synthetase inhibitor (IC₅₀ ~µM)
1,3,7-Trimethyl-8-(3,3,3-trifluoropropyl) Trifluoropropyl No activity reported; fluorinated substituent enhances lipophilicity
8-(Butylamino)-3-methyl-7-(2-oxoethyl) Butylamino Kinase inhibitor; synthesized via nucleophilic substitution

Key Observations :

  • Pyrrolidinyl vs.
  • Electron-Withdrawing Groups : The trifluoropropyl group in increases metabolic stability but may reduce solubility.

Substituent Variations at Position 7

The 7-position often modulates pharmacokinetics. Notable examples:

Compound Name 7-Substituent Key Properties Reference
Target Compound 3-Phenylpropyl Lipophilic; may enhance CNS penetration
7-(2-Hydroxy-3-phenoxypropyl) () Hydroxy-phenoxypropyl Polar group improves solubility
7-(Thiazolylsulfanylethyl) () Thiazolylsulfanylethyl Sulfur atom enables π-stacking interactions
Linagliptin But-2-yn-1-yl Alkyne group enhances metabolic stability

Key Observations :

  • Lipophilicity vs. Solubility: The 3-phenylpropyl group in the target compound likely increases logP compared to the hydroxy-phenoxypropyl derivative in , which may favor oral bioavailability but reduce aqueous solubility.
  • Synthetic Accessibility : The 3-phenylpropyl group is synthesized via alkylation or nucleophilic substitution, as seen in .

Melting Points :

  • 1,3,7-Trimethyl-8-(trifluoropropyl): 140°C .
  • 1,3,7-Trimethyl-8-triazolylmethoxy: 164–166°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.